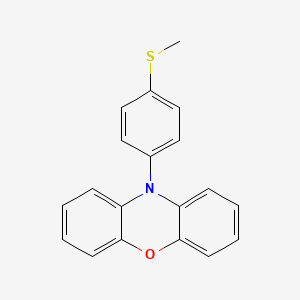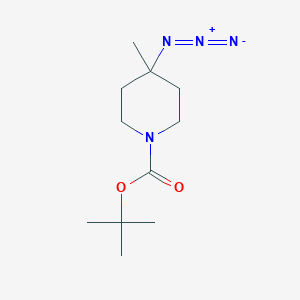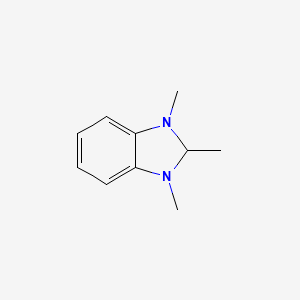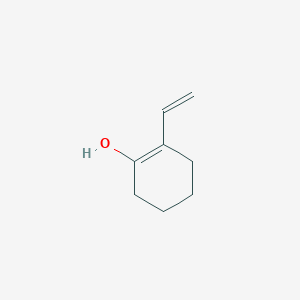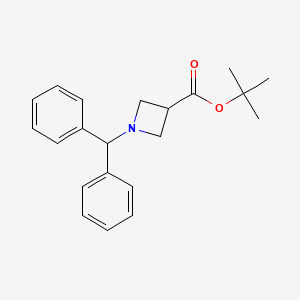
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene typically involves multiple steps. One common method is the bromination of 2-methoxy-1-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to a sulfone or reduced to a thiol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the phenylsulfanyl group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Sulfone derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
4-Methoxybenzyl Bromide: Contains a methoxy group and a bromine atom but lacks the phenylsulfanyl group.
2-Bromoanisole: Similar structure but with the bromine and methoxy groups in different positions.
Propriétés
Formule moléculaire |
C13H11BrOS |
|---|---|
Poids moléculaire |
295.20 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrOS/c1-15-12-9-10(14)7-8-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
YITGEQCXNRAVDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


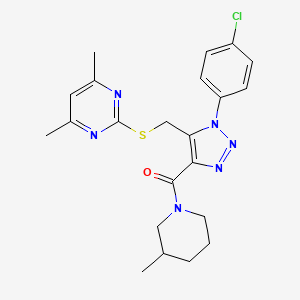
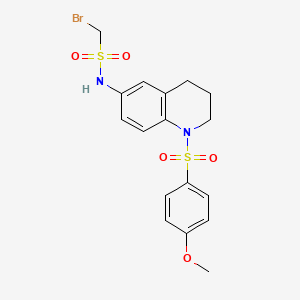
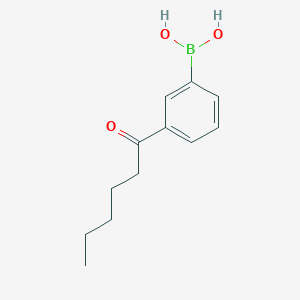

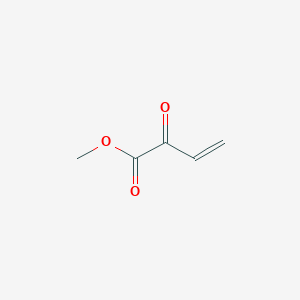
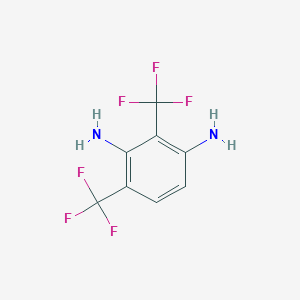
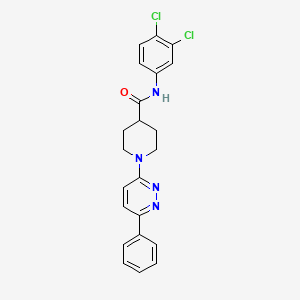
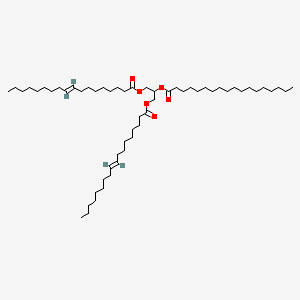
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
